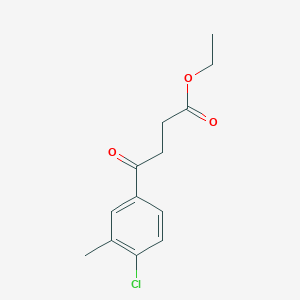

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate

描述

属性

IUPAC Name |

ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHGWXKRISPCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645859 | |

| Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-12-3 | |

| Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(4-chloro-3-methylphenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate has been investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Study : A study explored the synthesis of novel derivatives of this compound, demonstrating improved efficacy against certain cancer cell lines. The derivatives were synthesized through various reactions, including condensation and esterification, showcasing the compound's versatility in drug development .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and pesticides is noteworthy.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Reference |

|---|---|---|

| This compound | Herbicide Intermediate | |

| Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | Pesticide Synthesis |

Synthetic Organic Chemistry

The compound serves as a key intermediate in various synthetic pathways. Its reactivity allows it to participate in multiple reactions such as Michael additions, cyclizations, and acylations.

Reaction Examples :

- Michael Addition : this compound can undergo Michael addition with nucleophiles to form β-keto acids.

- Cyclization Reactions : It can be used to synthesize heterocyclic compounds through cyclization reactions under specific conditions.

作用机制

The mechanism of action of Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The chloro-substituted phenyl ring may also interact with hydrophobic pockets in proteins, influencing their activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Ethyl 4-(3-Chlorophenyl)-4-Oxobutanoate (CAS 147374-00-4)

- Molecular Formula : C₁₂H₁₃ClO₃; MW : 252.69 g/mol.

- Key Difference : Lacks the 3-methyl group present in the target compound.

- Reported yields for similar 3-substituted derivatives range from 63–81% .

Ethyl 4-(2,4-Dichlorophenyl)-3-Oxobutanoate (CAS 194240-93-2)

- Molecular Formula : C₁₂H₁₂Cl₂O₃; MW : 275.13 g/mol.

- Key Difference : Contains two chlorine atoms at the 2- and 4-positions of the phenyl ring and a 3-oxo group.

- Impact : Increased halogen content raises lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous stability. The 3-oxo group alters the electronic environment of the carbonyl, affecting reactivity .

Ethyl 4-(4′-Fluoro-2′-Methyl-[1,1′-Biphenyl]-4-yl)-4-Oxobutanoate (5bbyp)

- Key Difference : Features a biphenyl moiety with fluorine and methyl substituents.

- This compound was synthesized in a mixture with its methyl analog, achieving purity via HPLC .

生物活性

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.71 g/mol. The compound features a chloro-substituted phenyl ring and an oxobutanoate moiety, which are crucial for its biological interactions. The presence of the chloro group enhances its reactivity and binding affinity to biological targets, while the oxobutanoate structure contributes to its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's structure allows it to interact with specific enzymes or pathways involved in disease processes, potentially leading to inhibition or modulation of these targets .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed that it could inhibit the growth of several pathogenic bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity. The chloro-substituted aromatic ring is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, it was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in pathogens or cancer cells.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

The presence of functional groups such as esters and ketones facilitates these interactions by allowing for hydrolysis and subsequent release of active components that can engage with biological macromolecules .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study tested this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Study

In an experiment involving human breast cancer cells (MCF-7), treatment with this compound led to a dose-dependent increase in apoptosis markers (caspase activation). At a concentration of 100 µM, apoptosis was observed in over 70% of treated cells compared to controls .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yields?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate reacts with aryl amines or hydrazines under reflux conditions in polar aprotic solvents (e.g., ethanol, acetonitrile). Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), using anhydrous conditions to avoid hydrolysis, and monitoring reaction progress via TLC. Catalytic acids (e.g., HCl) or bases (e.g., triethylamine) may enhance reaction rates .

Q. What analytical techniques are recommended for assessing the purity and structural characterization of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients to quantify purity .

- Spectroscopy :

- 1H/13C-NMR : Confirm substitution patterns (e.g., chloro and methyl groups on the phenyl ring, ester carbonyl at δ ~170 ppm).

- IR : Detect carbonyl stretches (C=O at ~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 256.6) .

Q. How should this compound be stored to maintain stability, and what degradation products should researchers monitor?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the ester group. Degradation products may include 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (via ester hydrolysis) or chlorinated byproducts. Monitor via periodic HPLC and FT-IR to detect carboxylic acid formation (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective reduction of the β-ketoester group in this compound be achieved, and what factors influence enantiomeric excess (ee)?

- Methodological Answer : Use microbial reductases (e.g., Sporobolomyces salmonicolor aldehyde reductase) in biphasic systems (e.g., n-butyl acetate/water). Key factors:

- NADPH recycling : Couple with glucose dehydrogenase to regenerate cofactors.

- Solvent ratio : Optimize phase volumes (1:1 v/v) to minimize substrate inhibition and enzyme denaturation.

- Temperature : Maintain 25–30°C for enzyme activity. Reported ee values reach 86% under optimized conditions .

Q. What mechanistic insights explain the formation of heterocycles (e.g., benzimidazoles) when reacting this compound with nucleophiles like ortho-phenylenediamine?

- Methodological Answer : The reaction proceeds via:

Nucleophilic attack : The amine attacks the β-keto carbonyl, forming an enamine intermediate.

Cyclization : Intramolecular dehydration yields the benzimidazole core.

Elimination : Loss of ethanol completes the aromatic heterocycle.

Q. How does solvent polarity and biphasic design affect the scalability of reactions involving this compound?

- Methodological Answer : Biphasic systems (e.g., organic/water) enhance scalability by:

- Reducing substrate/product inhibition : Partition hydrophobic products into the organic phase.

- Improving enzyme stability : Minimize aqueous-phase denaturation.

- Case Study : A 3.2 L biphasic system achieved 95.4% yield in stereoselective reduction, demonstrating scalability .

Q. What strategies are used to correlate structural modifications of this compound derivatives with biological activity (e.g., cytotoxicity)?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) and assay against cell lines (e.g., MTT assay).

- Computational Modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., kinases).

- Structural Data : X-ray crystallography of active derivatives (e.g., hydrazone analogs) identifies pharmacophores .

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Co-crystallize the compound with resolving agents (e.g., chiral amines) or analyze derivatives (e.g., hydrazones). For example, the Z-configuration of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed via single-crystal XRD, showing dihedral angles between the phenyl and butanoate moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。